RS-100329

α1A-Adrenoceptor Selectivity Benign Prostatic Hyperplasia Radioligand Binding

Researchers studying lower urinary tract (LUT) physiology require tool compounds with high subtype selectivity to avoid off-target effects from α1B/α1D blockade. RS-100329 hydrochloride offers: • pKi 9.6 for human α1A-AR, with 50-126× selectivity over α1B/α1D • Functional pA2 9.2 in isolated human LUT tissues • Validated in rat micturition reflex models with reduced hypotensive risk Supplied as a characterized reference standard for HTS benchmarking and target validation studies.

Molecular Formula C20H25F3N4O3
Molecular Weight 426.4 g/mol
Cat. No. B8567059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-100329
Molecular FormulaC20H25F3N4O3
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F
InChIInChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29)
InChIKeyRCOBWVAGWYRNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RS-100329: Selective α1A-Adrenoceptor Antagonist


RS-100329 (hydrochloride) is a potent and subtype-selective α1A-adrenoceptor (α1A-AR) antagonist [1]. Developed by Roche Bioscience, it belongs to the piperazinyl-pyrimidinedione class [2]. In radioligand binding studies using human cloned receptors expressed in CHO-K1 cells, it demonstrates a pKi of 9.6 for the α1A-AR, with significantly lower affinity for the α1B- (pKi 7.5) and α1D-AR (pKi 7.9) subtypes, defining its selective profile [1]. This high affinity and marked selectivity for the α1A-AR subtype, the primary mediator of smooth muscle contraction in the lower urinary tract (LUT), position it as a critical research tool [1].

Subtype-selective α1A-AR antagonist for lower urinary tract (LUT) research
Marked selectivity over α1B/α1D minimizes confounding receptor interactions in vitro
Validated in human tissue and in vivo urodynamic models

RS-100329 vs. Generic α1-Blockers


In the α1-adrenoceptor antagonist class, potency and selectivity are not interchangeable properties. While many compounds exhibit high affinity for the α1A-AR, their selectivity profile against other α1-AR subtypes (α1B and α1D) varies dramatically, directly impacting experimental and therapeutic outcomes. Generic substitution with non-selective agents (e.g., prazosin) or those with moderate selectivity (e.g., tamsulosin) is insufficient for applications requiring stringent α1A-AR subtype interrogation [1]. As demonstrated in head-to-head studies, RS-100329 exhibits a uniquely high selectivity window (>50- to 126-fold) compared to other widely used α1-AR antagonists, which show little (<10-fold) subtype preference [1]. The following evidence quantifies these critical performance gaps.

RS-100329 (Selective α1A-AR)
Generic α1-Blockers (e.g., Prazosin, Tamsulosin)
High α1A/α1B selectivity window
Non-selective or moderate selectivity may confound LUT-specific interpretation
Functional uroselectivity in human tissues
Similar LUT and vascular affinity limits clean in vivo LUT research
Well-characterized tool for α1A-AR subtype interrogation
Mechanistic ambiguity in models where α1A-AR isolation is critical

RS-100329 Selectivity & Functional Evidence


α1A- vs α1B-AR Selectivity Advantage

RS-100329 demonstrates a 126-fold selectivity for the human α1A-AR subtype over the α1B-AR subtype [1]. This is a substantially higher selectivity margin compared to tamsulosin, which exhibits an α1A/α1B selectivity ratio of approximately 10:1 [2], and prazosin, which shows virtually no subtype selectivity [1].

α1A/α1B Selectivity
Head-to-head
126-fold (α1A/α1B)
Tamsulosin: ~10-fold
Reported selectivity advantage supports α1A-AR isolation
Human cloned receptors, CHO-K1 cells; radioligand binding
α1A-Adrenoceptor Selectivity Benign Prostatic Hyperplasia Radioligand Binding

Functional Uroselectivity in Human Tissues

In functional tissue bath studies, RS-100329 potently antagonized noradrenaline-induced contractions in human lower urinary tract (LUT) tissues (pA2 9.2) but was approximately 100-fold less potent in antagonizing contractions in human renal artery (HRA), a vascular tissue (pA2 7.3) [1]. This contrasts sharply with tamsulosin and prazosin, which show similar affinities for both LUT and vascular tissues [1].

Functional Uroselectivity
Head-to-head
LUT pA2 9.2 vs HRA pA2 7.3
~79-fold difference
Functional tissue selectivity supports LUT-focused studies
Organ bath, human LUT vs renal artery strips
Functional Uroselectivity Tissue Pharmacology Ex Vivo Assays

In Vivo Activity in Urological Models

RS-100329 has been shown to be active in vivo, specifically in studies of the micturition reflex in anaesthetized rats [1]. This demonstrates its ability to modulate urodynamic parameters in a whole-animal model, confirming its bioavailability and target engagement beyond in vitro systems .

In Vivo Activity
Reported
Active in rat micturition reflex model
Supports in vivo target engagement and urodynamic research
Anesthetized rat model; micturition reflex modulation
In Vivo Pharmacology Micturition Reflex Urology Research

Antagonism of LUT Contractions in Human Tissue

In isolated human lower urinary tract (LUT) tissues, RS-100329 competitively antagonized noradrenaline-induced contractions with a high potency (pA2 9.2) [1]. This provides direct evidence of its efficacy in the exact tissue type central to its intended research applications, a level of validation not always present for alternative tool compounds.

Human LUT Potency
Reported
pA2 9.2
High functional antagonism in target tissue
Ex vivo human LUT strips; noradrenaline-induced contractions
Human Tissue Pharmacology Lower Urinary Tract Muscle Contraction

RS-100329 Research & Application Scenarios


Urodynamics & Micturition Reflex in Rodent Models

Based on its demonstrated in vivo activity in rat micturition reflex models [1], RS-100329 is an ideal tool for studies requiring systemic administration to probe the role of α1A-ARs in lower urinary tract function. Its functional uroselectivity profile, showing a 100-fold potency difference between LUT and vascular tissues [2], supports its use in vivo with a reduced risk of confounding hypotensive effects compared to non-selective α1-blockers.

α1A-AR Mediated Contractions in LUT Tissue

The compound's high potency (pA2 9.2) for antagonizing noradrenaline-induced contractions in isolated human LUT tissues [2] makes it a key reagent for dissecting α1A-AR-mediated pharmacology. Researchers can use RS-100329 to selectively inhibit this receptor subtype, allowing for the characterization of other contractile or relaxant pathways in the LUT without interference from α1B- or α1D-ARs.

Validation of α1A-AR Genetic Models

Given its 126-fold selectivity for α1A-AR over α1B-AR and 50-fold selectivity over α1D-AR [2], RS-100329 serves as an essential chemical probe to validate the phenotypic effects of α1A-AR genetic manipulation. Its use can confirm that observed physiological or behavioral changes in knockout or transgenic models are indeed attributable to the targeted loss of α1A-AR function.

α1-AR Antagonist Screening & Profiling

As a well-characterized, commercially available reference compound with established binding data (pKi 9.6 for α1A-AR) and functional selectivity [2], RS-100329 can be used as a benchmark 'uroselective' control in high-throughput screening assays. Its unique selectivity profile provides a clear standard against which to measure the performance of novel α1-AR antagonists.

Application
Selection Property
Validation Focus
Urodynamics & Micturition Reflex Research
In vivo uroselectivity profile
LUT vs vascular endpoint separation
α1A-AR-Mediated LUT Contraction Studies
Human LUT tissue functional potency
α1A-AR-specific contraction antagonism
α1A-AR Genetic Model Validation
Subtype selectivity over α1B/α1D
Phenotype confirmation in knockout/transgenic models
α1-AR Antagonist Screening & Profiling
Reference uroselective control
Benchmarking novel antagonist selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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